molecular formula C8H8BBrO3 B1273707 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid CAS No. 690632-72-5

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid

Cat. No.: B1273707
CAS No.: 690632-72-5
M. Wt: 242.86 g/mol
InChI Key: BSSWVOKZPQTKGW-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is a chemical compound with the molecular formula C8H8BBrO3 and a molecular weight of 242.86 g/mol . It is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a bromine atom and a boronic acid group attached to a dihydrobenzofuran ring system.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid is primarily through its role in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, coupling with a halogenated compound in the presence of a palladium catalyst and a base .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways. The product of this reaction can be used to synthesize various organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool for the synthesis of biaryls, heteroaryls, and dienes, which are structural units in many natural products, pharmaceuticals, and materials .

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a specific pH range for optimal performance . Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes and proteins involved in these reactions, such as palladium-catalyzed enzymes. The boronic acid group in the compound can form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it useful in the study of enzyme inhibition and protein interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their activity. This binding often involves the formation of a covalent bond between the boronic acid group and the enzyme’s active site residues. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under refrigerated conditions but can degrade over extended periods. Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can also affect the activity of cofactors like NADH and FADH2, altering the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid typically involves the bromination of 2,3-dihydrobenzo[b]furan followed by the introduction of the boronic acid group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 5-bromo-2,3-dihydrobenzo[b]furan-7-ol.

    Reduction: Formation of 2,3-dihydrobenzo[b]furan-7-boronic acid.

Scientific Research Applications

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the dihydrobenzofuran ring. This combination allows for versatile reactivity in organic synthesis, particularly in cross-coupling reactions, making it a valuable compound in the development of complex organic molecules.

Properties

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSWVOKZPQTKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC2=C1OCC2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383429
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-72-5
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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